molecular formula C26H23N5O2S B15007645 1,1'-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

1,1'-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

Cat. No.: B15007645
M. Wt: 469.6 g/mol
InChI Key: PHVIIJOLDIOCMB-UHFFFAOYSA-N
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Description

1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of phenyl, thia, and pentaaza groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves multiple steps, starting with the preparation of the core spirocyclic structure. The key steps include:

  • Formation of the spirocyclic core through a cyclization reaction involving appropriate precursors.
  • Introduction of the acetyl group at the 6th position.
  • Attachment of the 3-methylphenyl and diphenyl groups through substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and thia groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[6-ACETYL-1-(3-METHYLPHENYL)-8,9-DIPHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE lies in its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

1-[6-acetyl-4-(3-methylphenyl)-8,9-diphenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone

InChI

InChI=1S/C26H23N5O2S/c1-18-11-10-16-23(17-18)31-26(34-25(28-31)19(2)32)29(22-14-8-5-9-15-22)24(27-30(26)20(3)33)21-12-6-4-7-13-21/h4-17H,1-3H3

InChI Key

PHVIIJOLDIOCMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(N(C(=NN3C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5)SC(=N2)C(=O)C

Origin of Product

United States

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